2-(1H-Pyrrol-2-yl)-1,3-benzothiazol-6-ol
Description
2-(1H-Pyrrol-2-yl)-1,3-benzothiazol-6-ol is a heterocyclic compound featuring a benzothiazole core substituted with a pyrrole ring at the 2-position and a hydroxyl group at the 6-position. The benzothiazole scaffold is known for its diverse biological and material applications, including fluorescence properties and enzyme inhibition.
Properties
CAS No. |
133688-82-1 |
|---|---|
Molecular Formula |
C11H8N2OS |
Synonyms |
6-Benzothiazolol,2-(1H-pyrrol-2-yl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(1H-Pyrrol-2-yl)-1,3-benzothiazol-6-ol with structurally related benzothiazole derivatives, focusing on substituents, molecular properties, and functional implications.
Key Structural and Functional Differences
Substituent Effects on Electronic Properties The pyrrole group in the target compound provides aromaticity and moderate electron-donating effects, which may stabilize charge-transfer interactions in photophysical applications .
Impact on Solubility and Bioavailability The hydroxyl group at the 6-position (common to all compounds) increases hydrophilicity, but this is counterbalanced by hydrophobic substituents (e.g., pyridinyl-butadienyl in ’s compound). Dimethylamino derivatives () exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Applications in Research
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